molecular formula C10H14ClNO2 B066763 Amino-O-tolyl-acetic acid methyl ester hydrochloride CAS No. 191401-35-1

Amino-O-tolyl-acetic acid methyl ester hydrochloride

Cat. No. B066763
CAS RN: 191401-35-1
M. Wt: 215.67 g/mol
InChI Key: IKDHYWCEIUBSOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Amino acid methyl ester hydrochlorides, including Amino-O-tolyl-acetic acid methyl ester hydrochloride, can be prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .


Molecular Structure Analysis

The molecular structure of Amino-O-tolyl-acetic acid methyl ester hydrochloride consists of 10 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom. The molecular weight of the compound is 215.67 g/mol.


Chemical Reactions Analysis

Amino acid methyl esters are important intermediates in organic synthesis and have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials . A variety of reagents have been reported for the transformation of amino acids into amino acid methyl esters .

Scientific Research Applications

Synthesis of Amino Acid Methyl Esters

Amino acid methyl esters are important intermediates in organic synthesis . Amino-O-tolyl-acetic acid methyl ester hydrochloride can be synthesized through the esterification of corresponding amino acids with methanol using trimethylchlorosilane . This method offers convenience, mild conditions, and good to excellent yields .

Peptide Synthesis

Amino acid methyl esters, including Amino-O-tolyl-acetic acid methyl ester hydrochloride, are used in peptide synthesis . They can be used to create a variety of peptides, which are essential in biological research and drug development .

Medicinal Chemistry

In medicinal chemistry, amino acid methyl esters are used as building blocks for the synthesis of various pharmaceutical compounds . They can be used to create drugs with a wide range of therapeutic effects .

Chiral Sources

Amino acid methyl esters are used as chiral sources . They can be used to create chiral compounds, which are important in many areas of chemistry, including pharmaceuticals, agrochemicals, and materials science .

Polymer Materials

Amino acid methyl esters are used in the creation of polymer materials . They can be used to create polymers with a variety of properties, making them useful in a wide range of applications .

Biological Potential of Indole Derivatives

Although not directly related to Amino-O-tolyl-acetic acid methyl ester hydrochloride, it’s worth noting that amino acid methyl esters can be used in the synthesis of indole derivatives . These compounds have shown significant biological potential, including anti-HIV-1 activity .

Mechanism of Action

Target of Action

Amino acid methyl esters, in general, are important intermediates in organic synthesis and have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials .

Mode of Action

It’s known that amino acid methyl esters are prepared by the reaction of amino acids with methanol in the presence of trimethylchlorosilane . This process is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .

Biochemical Pathways

Amino acid methyl esters are known to play a role in peptide synthesis , which is a crucial biochemical pathway for protein production in cells.

Pharmacokinetics

The compound is soluble in dmso and methanol , which may influence its absorption and distribution in the body.

Action Environment

The action of Amino-O-tolyl-acetic acid methyl ester hydrochloride can be influenced by environmental factors. For instance, its solubility in DMSO and Methanol suggests that its action, efficacy, and stability may be affected by the solvent environment. Furthermore, its synthesis involves a reaction at room temperature , indicating that temperature could also be a significant environmental factor.

properties

IUPAC Name

methyl 2-amino-2-(2-methylphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7-5-3-4-6-8(7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDHYWCEIUBSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-O-tolyl-acetic acid methyl ester hydrochloride

CAS RN

191401-35-1
Record name Amino-o-tolyl-acetic acid methyl ester hydrochloride
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